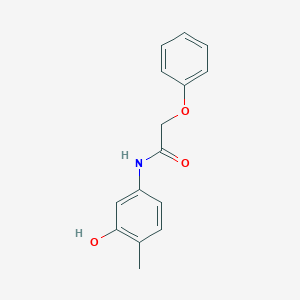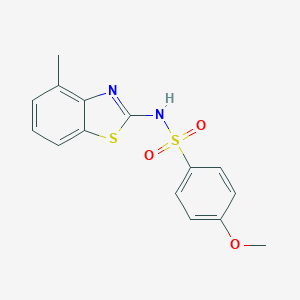![molecular formula C18H20Cl2N2O B310292 2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310292.png)
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. The purpose of
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human hosts. DEET may also interfere with the insect's ability to locate and land on a human host. DEET is thought to act on the insect's olfactory system, which is responsible for detecting odors.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans and animals. DEET is rapidly absorbed into the skin and is metabolized by the liver. The metabolites of DEET are excreted in the urine. DEET has been shown to be safe for use in pregnant women and children over the age of two months.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a highly effective insect repellent and is widely used in laboratory experiments. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is also relatively easy to use and can be applied in a variety of forms, including sprays, lotions, and wipes. However, there are some limitations to the use of DEET in laboratory experiments. DEET can be toxic to some species of insects, which can affect the results of experiments. DEET can also be expensive, which may limit its use in some experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding DEET. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than DEET. Another area of interest is the study of the mechanism of action of DEET, which is not fully understood. Additionally, more research is needed to determine the long-term effects of DEET exposure on human health and the environment. Finally, research is needed to determine the effectiveness of DEET against emerging insect-borne diseases, such as Zika virus and Lyme disease.
Méthodes De Synthèse
The synthesis of DEET involves the reaction of 2,4-dichlorobenzoyl chloride with N,N-diethyl-m-toluidine in the presence of a base. This reaction results in the formation of DEET, which is then purified by recrystallization. The synthesis of DEET is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is used in a variety of products, including sprays, lotions, and wipes. DEET is also used in clothing and other materials to provide long-lasting protection against insects.
Propriétés
Nom du produit |
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
|---|---|
Formule moléculaire |
C18H20Cl2N2O |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O/c1-4-22(5-2)14-7-9-17(12(3)10-14)21-18(23)15-8-6-13(19)11-16(15)20/h6-11H,4-5H2,1-3H3,(H,21,23) |
Clé InChI |
QHXBDNBZMMXNSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



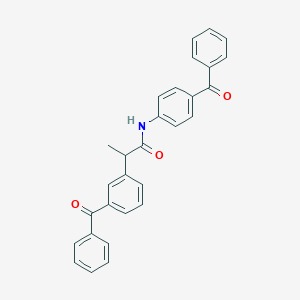
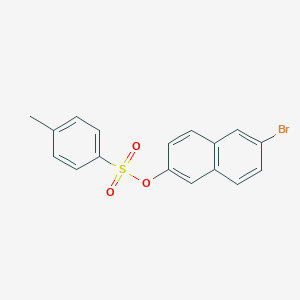

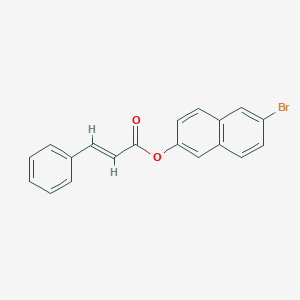
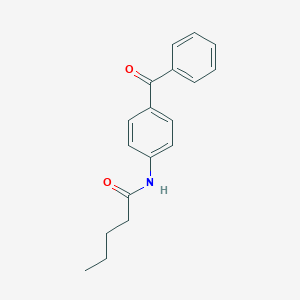
![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)
